molecular formula C16H14ClN3O3 B12000850 N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide

N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B12000850
M. Wt: 331.75 g/mol
InChI Key: MXAYMMKLVBIIAQ-VCHYOVAHSA-N
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Description

N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide typically involves the following steps:

  • Formation of Hydrazone Intermediate: : The initial step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    3-methoxybenzaldehyde+hydrazine hydrate3-methoxybenzylidenehydrazine\text{3-methoxybenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{3-methoxybenzylidenehydrazine} 3-methoxybenzaldehyde+hydrazine hydrate→3-methoxybenzylidenehydrazine

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

    3-methoxybenzylidenehydrazine+2-chlorobenzoyl chlorideThis compound\text{3-methoxybenzylidenehydrazine} + \text{2-chlorobenzoyl chloride} \rightarrow \text{this compound} 3-methoxybenzylidenehydrazine+2-chlorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its efficacy in different biological assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development programs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-oxoacetamide: Lacks the hydrazone and methoxybenzylidene groups, potentially altering its reactivity and biological activity.

    N-(2-chlorophenyl)-2-[(2E)-2-(benzylidene)hydrazino]-2-oxoacetamide: Similar structure but without the methoxy group, which could affect its chemical properties and interactions.

    N-(2-chlorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide: Similar structure with a different position of the methoxy group, potentially influencing its reactivity and biological activity.

Uniqueness

N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide is unique due to the specific positioning of the methoxy group and the hydrazone linkage. These features can significantly influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14ClN3O3/c1-23-12-6-4-5-11(9-12)10-18-20-16(22)15(21)19-14-8-3-2-7-13(14)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

MXAYMMKLVBIIAQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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